(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL
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Overview
Description
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is an organic compound that features a hydroxybutenyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-1-Hydroxybut-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-1-Hydroxybut-3-en-1-ol+4-methylbenzenesulfonyl chloride→(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (S)-1-Buten-3-one-1-yl 4-methylbenzenesulfonate.
Reduction: Formation of (S)-1-Hydroxybutyl 4-methylbenzenesulfonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations catalyzed by enzymes or chemical reagents. The sulfonate group can serve as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
Uniqueness
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is unique due to the presence of both a hydroxybutenyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and potential for diverse applications compared to simpler sulfonate esters.
Properties
Molecular Formula |
C11H14O4S |
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Molecular Weight |
242.29 g/mol |
IUPAC Name |
[(1S)-1-hydroxybut-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-3-4-11(12)15-16(13,14)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3/t11-/m0/s1 |
InChI Key |
ZXDKBHJTJJYXOT-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](CC=C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CC=C)O |
Origin of Product |
United States |
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